3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
pyridin-3-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(13-3-1-7-18-11-13)19-10-2-4-15(12-19)21-14-5-8-17-9-6-14/h1,3,5-9,11,15H,2,4,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVROTWXCNXRKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Mechanisms
Intermediate Synthesis: Pyridin-4-yloxy-Piperidine
The pyridin-4-yloxy-piperidine intermediate is synthesized through nucleophilic aromatic substitution or etherification. In one approach, 4-hydroxypyridine reacts with a piperidine derivative bearing a leaving group (e.g., bromide or tosylate) under basic conditions. For example, 3-(tosyloxy)piperidine undergoes substitution with 4-hydroxypyridine in ethanol/water using potassium carbonate and potassium iodide, yielding 3-(pyridin-4-yloxy)piperidine. Alternative methods employ Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) for stereospecific ether formation, though this is less commonly reported in the reviewed sources.
Table 1: Comparative Conditions for Pyridin-4-yloxy-Piperidine Synthesis
Amide Bond Formation: Piperidine-Pyridine Carbonyl Linkage
The final step involves coupling 3-(pyridin-4-yloxy)piperidine with pyridine-3-carbonyl chloride or its activated ester. Condensation agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed in dichloromethane or DMF, with yields ranging from 65% to 92%. Boc-protected intermediates are commonly used to prevent side reactions, followed by deprotection with trifluoroacetic acid.
Table 2: Amide Coupling Optimization Data
| Coupling Agent | Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| HATU | DMF | DIPEA | 25 | 92 | 99.1 |
| EDCl/HOBt | CH₂Cl₂ | TEA | 0→25 | 85 | 98.5 |
| DCC | THF | DMAP | 40 | 65 | 97.8 |
Experimental Protocols and Optimization
Stepwise Procedure for Nucleophilic Substitution
- Reaction Setup : Combine 3-bromopiperidine (1.2 eq), 4-hydroxypyridine (1.0 eq), K₂CO₃ (2.5 eq), and KI (0.1 eq) in ethanol/water (4:1 v/v).
- Reflux : Heat at 80°C for 18 hours under nitrogen.
- Workup : Cool to room temperature, filter, and concentrate under reduced pressure.
- Purification : Chromatography on silica gel (ethyl acetate/hexane, 3:7) yields 3-(pyridin-4-yloxy)piperidine as a white solid.
Critical Parameters for Amide Coupling
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.6 Hz, 2H, Py-H), 7.25 (d, J = 5.6 Hz, 2H, Py-H), 4.95 (m, 1H, Piperidine-OCH), 3.75–3.40 (m, 4H, Piperidine-NCH₂), 2.90 (m, 1H, Piperidine-CH), 1.85–1.50 (m, 4H, Piperidine-CH₂).
- ¹³C NMR : 165.8 (C=O), 154.2 (Py-O), 149.7 (Py-C), 123.4 (Py-C), 67.3 (Piperidine-OCH), 46.8 (Piperidine-NCH₂).
Applications and Pharmacological Relevance
The compound’s piperidine-pyridine scaffold is a privileged structure in drug discovery, notably as kinase inhibitors (e.g., FGFR inhibitors) and glycine transporter modulators. Its synthetic flexibility allows derivatization at the pyridine or piperidine moieties to enhance bioavailability or target affinity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce piperidine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
The compound 3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine 1-oxide is a complex organic compound with a molecular weight of approximately 299.33 g/mol. It features a piperidine ring, a pyridine moiety, and an oxy group in its structure, making it an interesting subject in chemical and biological studies.
Scientific Research Applications
3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine 1-oxide has applications across medicinal chemistry and materials science. Research indicates that 3-[3-(Pyridin-4-yloxy)piperidine-1-carbonyl]pyridine 1-oxide exhibits significant biological activity and has been investigated for potential interactions with various enzymes and receptors, suggesting a role in modulating biological pathways relevant to diseases. Preliminary findings indicate that it could influence cellular processes through specific molecular interactions, leading to its exploration as a candidate for drug development.
Potential Interactions
Interaction studies have focused on understanding how 3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine 1-oxide interacts with specific enzymes and receptors. These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic applications. The results suggest that this compound can significantly impact certain biological pathways, leading to its exploration as a candidate for drug development.
Distinctiveness
The unique combination of functional groups in 3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine 1-oxide confers specific chemical and biological properties. This distinctiveness enhances its value in research and industrial applications, making it a versatile compound in synthetic organic chemistry.
Pyridine Derivatives
Wirkmechanismus
The mechanism of action of 3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Key structural analogues and their distinguishing features:
Key Observations :
Physicochemical Properties
Research Findings and Implications
- Substituent Effects : Chloro and trifluoromethyl groups enhance metabolic stability but may require formulation strategies to address poor solubility .
- Synthetic Efficiency : Multicomponent reactions () offer rapid access to piperidine-carbonyl cores, while catalytic methods () enable functional group diversification .
- Structural Dynamics : C–H⋯π and hydrogen-bonding interactions () dictate packing modes, influencing material properties and drug release profiles .
Biologische Aktivität
3-[3-(Pyridin-4-yloxy)piperidine-1-carbonyl]pyridine, often referred to as a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.
The molecular formula of 3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine is C16H17N3O3, with a molecular weight of 299.33 g/mol. The compound's structure includes a piperidine ring, pyridine moieties, and an ether linkage, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate biological pathways relevant to disease processes. The exact mechanism involves binding to specific molecular targets, leading to alterations in cellular functions.
Biological Activity Overview
Research indicates that 3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancers .
- Enzyme Inhibition : The compound may function as an inhibitor for certain enzymes involved in metabolic pathways. For example, related piperidine derivatives have demonstrated inhibitory effects on cholinesterase and monoamine oxidase B .
- Antiviral Properties : Some studies have explored the antiviral potential of related compounds against HIV protease, indicating that modifications in the piperidine structure can enhance antiviral activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity in ovarian and breast cancer cells | |
| Enzyme Inhibition | Inhibition of cholinesterase and MAO-B | |
| Antiviral | Potential inhibition of HIV protease |
Case Study 1: Anticancer Activity
A study by Kalai et al. investigated the cytotoxic effects of piperidine derivatives on ovarian cancer cell lines. The results indicated that certain modifications in the piperidine structure could significantly enhance anticancer activity, with IC50 values demonstrating effective inhibition at low concentrations .
Case Study 2: Enzyme Inhibition
Research on piperidine derivatives has shown promise in inhibiting cholinesterase, which is crucial for regulating neurotransmitter levels in the nervous system. Compounds similar to 3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine exhibited competitive inhibition with IC50 values ranging from 10 µM to 80 nM depending on structural variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
